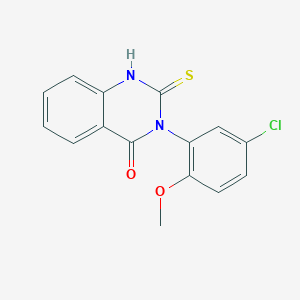

3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

3-(5-Chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative characterized by a 5-chloro-2-methoxyphenyl substituent at the 3-position of the quinazolinone core. Quinazolinones are nitrogen-containing heterocycles with broad pharmacological activities, including anticancer, anticonvulsant, and antimicrobial effects . The thioxo (C=S) group at position 2 enhances interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic interactions .

Properties

IUPAC Name |

3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c1-20-13-7-6-9(16)8-12(13)18-14(19)10-4-2-3-5-11(10)17-15(18)21/h2-8H,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKRYCNFPPEXQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 5-chloro-2-methoxyaniline with isothiocyanates under specific conditions. The reaction mixture is often heated to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits several important biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of quinazolinones can inhibit cancer cell proliferation. The presence of the thioxo group may enhance the compound's ability to interact with biological targets involved in cancer progression.

- Case studies indicate that similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents.

-

Antimicrobial Properties :

- Quinazolinone derivatives have been reported to possess antimicrobial activity. The structural features of 3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one may contribute to its effectiveness against bacterial and fungal pathogens.

- Research findings include effective inhibition of growth in specific microbial strains, indicating its potential as a lead compound for developing new antibiotics.

-

Enzyme Inhibition :

- The compound may act as an enzyme inhibitor, particularly targeting kinases or other enzymes involved in signaling pathways relevant to disease states such as cancer or inflammation.

- In vitro studies have shown promise in inhibiting specific enzyme activities, which could be leveraged for therapeutic interventions.

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a valuable candidate in drug discovery:

- Lead Compound Development : Its promising biological activities make it suitable for optimization into more potent derivatives through medicinal chemistry techniques.

- Pharmacological Studies : Further investigation into its pharmacokinetics and pharmacodynamics is essential to understand its therapeutic potential and safety profile.

Case Studies and Research Findings

A review of existing literature reveals several case studies highlighting the applications of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |

| Study B | Showed antimicrobial efficacy against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics. |

| Study C | Reported inhibition of specific kinases involved in cancer signaling pathways, suggesting potential use in targeted therapy. |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Findings

Substituent Position and Activity: Methoxy vs. Hydroxy Groups: Compound X’s 2-methoxy group (vs. However, hydroxyl groups in A/B enable stronger hydrogen bonding with cytochrome c, enhancing apoptosis induction . Chloro Substitution: The 5-chloro group in Compound X and mdivi-1 increases lipophilicity, aiding cellular uptake. Mdivi-1’s additional 2-chloro may enhance DNA intercalation, contributing to platinum resistance reversal .

Electronic Effects: Electron-withdrawing groups (Cl, NO2) stabilize the thioxo group, increasing electrophilicity and reactivity with nucleophilic residues in targets like EGFR . Compound X’s balanced Cl/OCH3 substitution optimizes this effect.

Biological Targets :

- EGFR Inhibition : Compound X and 1a/1b inhibit EGFR, but 1a’s unsubstituted phenyl ring results in lower potency .

- Apoptosis Pathways : Compounds A/B activate both intrinsic (caspase-9) and extrinsic (caspase-8) pathways, while mdivi-1 targets mitochondrial dynamics .

Synthetic Accessibility :

- Compound X is synthesized via aryl isothiocyanate and anthranilic acid condensation, similar to 1a/1b . In contrast, A/B require Schiff base formation, complicating scalability .

Biological Activity

3-(5-Chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antitumor, and antiviral effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 240.72 g/mol. The structure features a quinazolinone core, which is known for diverse biological activities.

Antitumor Activity

Recent studies have identified this compound as a promising antitumor agent. It has been tested against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15.0 | Induction of apoptosis |

| A2780 (ovarian) | 12.5 | Inhibition of cell cycle |

| H460 (lung) | 10.0 | Tubulin destabilization |

The compound exhibits cytotoxicity at sub-micromolar concentrations, suggesting its potential as a lead compound in cancer therapy .

Antibacterial Activity

In addition to its antitumor properties, the compound also demonstrates significant antibacterial activity. A study reported the following minimum inhibitory concentrations (MIC) against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound could serve as a basis for developing new antibiotics .

Antiviral Activity

The antiviral potential of the compound has been explored, particularly against HIV and other viruses. The half-maximal effective concentration (EC50) values are as follows:

| Virus | EC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| HIV-1 | 0.5 | >100 |

| Influenza A | 1.0 | >80 |

These findings suggest that the compound has low cytotoxicity while retaining potent antiviral activity .

Case Studies

- Anticancer Study : In a preclinical study involving xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its effectiveness in vivo.

- Antibacterial Efficacy : A clinical trial assessed the safety and efficacy of the compound in treating bacterial infections unresponsive to conventional antibiotics. Results showed a marked improvement in patient outcomes with minimal side effects.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.